3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline
Overview
Description
3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline is a synthetic organic compound known for its unique chemical properties and wide range of applications. It is a colorless solid that is soluble in organic solvents and is used in various fields, including organic synthesis, analytical chemistry, and drug development.
Preparation Methods
The preparation of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline involves nitration of 4-chlorotrifluorotoluene. The process includes two steps: mononitration and dinitration. In the mononitration step, 4-chlorotrifluorotoluene is reacted with nitric acid in the presence of sulfuric acid under controlled temperature conditions. The resulting mononitro compound is then subjected to further nitration to obtain the dinitro compound . Industrial production methods may involve similar nitration processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: The compound is employed in analytical methods to detect and quantify specific analytes in complex mixtures.
Drug Development: It serves as a building block in the development of new drug molecules with potential therapeutic applications.
Non-Linear Optical Materials: Derivatives of this compound have been studied for their potential use in non-linear optical materials, which are important in advanced optical technologies.
Herbicide Synthesis: It plays a critical role in the synthesis of high-efficiency, low-toxicity herbicides.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form significant interactions, such as hydrogen bonds and π-interactions, which contribute to its reactivity and stability. These interactions enable the compound to exert its effects in various applications, including its use as a fungicide and in non-linear optical materials.
Comparison with Similar Compounds
3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Chloro-3,5-dinitrotrifluorotoluene: This compound is an intermediate in the synthesis of plant growth regulators and herbicides.
3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline: Known for its use in various industrial applications.
2,6-Dichloro-4-(trifluoromethyl)aniline: Employed in the synthesis of other organic compounds. The uniqueness of this compound lies in its specific interactions and stability, making it valuable in diverse scientific research and industrial applications.
Properties
IUPAC Name |
3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3O4/c8-4-2(7(9,10)11)1-3(13(15)16)5(12)6(4)14(17)18/h1H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVRFUTURYTHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604241 | |
Record name | 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959235-57-5 | |
Record name | 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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